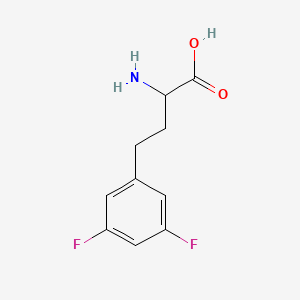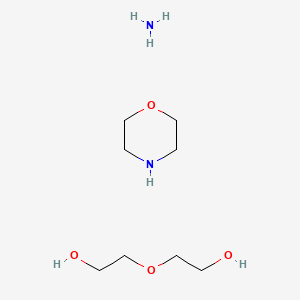
Amix M
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amix M: is a versatile chemical compound primarily composed of different alkaline amine compounds. It is widely used as a neutralization and grinding agent in various industrial applications . The compound is known for its effectiveness in enhancing the performance of other substances, making it a valuable intermediate in multiple chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Amix M is synthesized through the reaction of ethanol and ethyleneamines. The process involves the careful control of reaction conditions to ensure the formation of the desired alkaline amine compounds .
Industrial Production Methods: In industrial settings, this compound is produced in large quantities using bulk ethanol and ethyleneamines. The compound is typically packaged in 210KG steel drums for distribution .
Chemical Reactions Analysis
Types of Reactions: Amix M undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: this compound can be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different amine oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
Chemistry: Amix M is used as an intermediate in the synthesis of various chemical compounds. Its ability to enhance the performance of other substances makes it valuable in chemical research and development .
Biology: In biological research, this compound is utilized for its neutralization properties. It can be used to adjust the pH of biological samples, ensuring optimal conditions for various experiments.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique chemical properties make it a candidate for drug formulation and delivery.
Industry: Industrially, this compound is employed as a grinding agent in the cement industry. It helps improve the efficiency of cement grinding processes, leading to better quality cement products .
Mechanism of Action
Mechanism of Action: The mechanism by which Amix M exerts its effects involves its interaction with other chemical compounds. As a neutralization agent, it reacts with acidic substances to form neutral products. As a grinding agent, it reduces the energy required for grinding processes, enhancing the overall efficiency .
Molecular Targets and Pathways: this compound primarily targets acidic compounds and interacts with them through neutralization reactions. The pathways involved in its action include proton transfer and the formation of neutralization products.
Comparison with Similar Compounds
Ethanolamines: Similar to Amix M, ethanolamines are used as neutralization agents and intermediates in various chemical processes.
Morpholine: Another compound with similar properties, morpholine is used in industrial applications as a corrosion inhibitor and chemical intermediate.
Uniqueness of this compound: What sets this compound apart from similar compounds is its specific composition of different alkaline amine compounds. This unique mixture provides it with enhanced performance characteristics, making it more effective in its applications compared to other similar compounds .
Properties
CAS No. |
68909-77-3 |
|---|---|
Molecular Formula |
C8H22N2O4 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
azane;2-(2-hydroxyethoxy)ethanol;morpholine |
InChI |
InChI=1S/C4H9NO.C4H10O3.H3N/c1-3-6-4-2-5-1;5-1-3-7-4-2-6;/h5H,1-4H2;5-6H,1-4H2;1H3 |
InChI Key |
JHMKWDBHCQJSCW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1.C(COCCO)O.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl N-({2-[2-(cyclopropylmethoxy)-5-hydroxyphenyl]cyclopropyl}methyl)carbamate](/img/structure/B13394045.png)
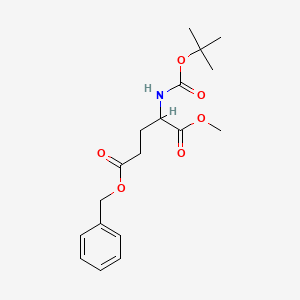
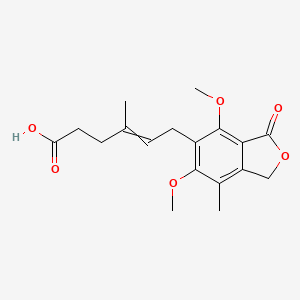
![(S)-2-[2-[2-[6-(2,5-Dioxo-2,5-dihydro-1-pyrrolyl)hexanamido]acetamido]acetamido]-3-phenylpropanoic Acid](/img/structure/B13394072.png)
![[3-Hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13394074.png)
![13-Methyl-11-[4-[5-(4,4,5,5,5-pentafluoropentylsulfonyl)pentoxy]phenyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13394075.png)
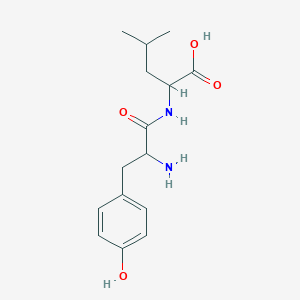
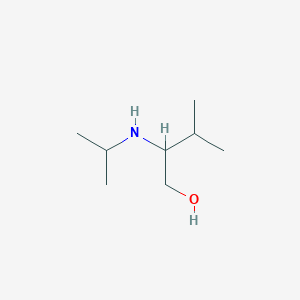
![[13,15-Diacetyloxy-4'-(furan-3-yl)-3',8-dihydroxy-1,3',12-trimethylspiro[5,10-dioxapentacyclo[7.6.1.14,7.02,7.012,16]heptadecane-6,2'-cyclopentane]-1'-yl] 2-methylbut-2-enoate](/img/structure/B13394083.png)
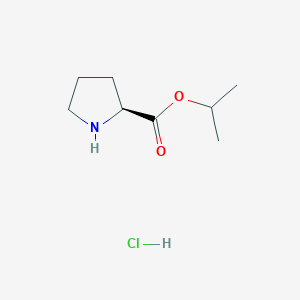
![4-[(3-Cyanophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13394100.png)
![4-[(2-Cyanophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13394111.png)
![1-[(2R,3R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3,4-dihydroxyoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13394121.png)
